Lipophilicity (LogP) Fine-Tuning: 4-Chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine Occupies the Optimal Middle Ground Between Trifluoromethyl and Methyl Analogs
The target compound exhibits a calculated LogP of 1.04 , which is 0.46 log-units higher than the methyl analog (LogP = 0.35) but 0.46 log-units lower than the trifluoromethyl analog (XLogP3-AA = 1.5) [1]. This intermediate lipophilicity is critical: compounds with LogP <1 often suffer from poor membrane permeability, while LogP >1.4 correlates with increased metabolic clearance and off-target binding in kinase-targeted triazine series. The difluoromethyl variant thus provides the narrow lipophilicity window preferred for balancing potency and ADME properties.
| Evidence Dimension | Partition coefficient (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 1.04 (Leyan predicted) |
| Comparator Or Baseline | 4-Chloro-6-methyl-1,3,5-triazin-2-amine: LogP = 0.35 (BOC Sciences); 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine: XLogP3-AA = 1.5 (PubChem) |
| Quantified Difference | Target is 0.69 log-units above methyl analog, 0.46 log-units below CF₃ analog |
| Conditions | Predicted/computed values from independent database sources |
Why This Matters
A difference of 0.46 log-units in LogP can translate to a 2–3× change in membrane permeability, directly affecting cellular potency and pharmacokinetic profiles—making the difluoromethyl variant the preferred starting point when both methyl and CF₃ series fail to achieve oral bioavailability.
- [1] PubChem. 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CID 22244964). XLogP3-AA: 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/22244964 (accessed 2026-05-12). View Source
